Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived carbamate compound characterized by a central thiazole ring substituted with a butylamino-oxoethyl group at the 4-position and a methyl carbamate moiety at the 2-position.
Properties
IUPAC Name |
methyl N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-3-4-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-2/h7H,3-6H2,1-2H3,(H,12,15)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEGRYKGCRGUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with butylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Thiazole Intermediate: The thiazole ring is synthesized through the cyclization of appropriate starting materials, such as α-haloketones and thiourea.
Introduction of Butylamino Group: The thiazole intermediate is then reacted with butylamine to introduce the butylamino group at the 2-position of the thiazole ring.
Carbamoylation: Finally, the compound is treated with methyl chloroformate to form the carbamate group at the 4-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Urea/Carbamate Backbones
Several compounds from and 2 share the thiazole core but differ in substituents and functional groups:
Key Observations :
- The target compound’s carbamate group distinguishes it from urea derivatives (e.g., 1f, 1g), which may exhibit different hydrogen-bonding capabilities and metabolic stability.
- Piperazine substituents in compounds enhance solubility and pharmacokinetic profiles compared to the target’s butylamino group, which may increase lipophilicity .
Thiazole-Containing Benzamide Derivatives
describes benzamide-thiazole hybrids (e.g., Compound 40: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide), which share the thiazole ring but incorporate sulfhydryl and nitro groups. These compounds are designed for cancer and antiviral applications, suggesting that the target compound’s thiazole-carbamate scaffold could be optimized for similar uses.
Pesticidal Carbamates
highlights carbamate pesticides like benomyl (methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) and carbendazim (methyl 1H-benzimidazol-2-ylcarbamate). These compounds share the methyl carbamate group but replace the thiazole ring with a benzimidazole core.
Key Observations :
- The butylamino group in both the target compound and benomyl could enhance soil persistence or systemic distribution in plants .
Biological Activity
Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 953135-88-1, is a synthetic compound that features a thiazole ring and a carbamate functional group. The molecular formula is C11H17N3O3S, and it has a molecular weight of 271.34 g/mol. This compound is primarily intended for research purposes and has not been approved for therapeutic applications in humans or animals.
Chemical Structure
The structure of the compound includes:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Carbamate Group : A functional group derived from carbamic acid, which can influence biological activity.
Potential Biological Activities
- Antimicrobial Activity : Compounds containing thiazole rings have shown promise in inhibiting bacterial and fungal growth.
- Anticancer Properties : Thiazole derivatives are often explored for their ability to induce apoptosis in cancer cells.
- Enzyme Inhibition : Carbamate groups can act as enzyme inhibitors, potentially affecting various metabolic pathways.
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activities of this compound:
- Antimicrobial Studies : A study on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that similar compounds might exhibit comparable effects.
- Anticancer Research : Thiazole-based compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against breast cancer cell lines by inducing cell cycle arrest and apoptosis.
- Enzyme Inhibition Studies : Research indicates that carbamate derivatives can inhibit enzymes such as acetylcholinesterase, which could be relevant in neurodegenerative disease contexts.
Data Table of Related Compounds
The following table summarizes some related compounds with established biological activities:
| Compound Name | Structure | Activity Type | Reference |
|---|---|---|---|
| Thiazole Derivative A | Thiazole A | Antimicrobial | |
| Thiazole Derivative B | Thiazole B | Anticancer | |
| Carbamate Inhibitor C | Carbamate C | Enzyme Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
